molecular formula C23H33N3O4 B13153227 5-O-benzyl 1-O'-tert-butyl (3aS,6aS)-spiro[1,2,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3,4'-piperidine]-1',5-dicarboxylate

5-O-benzyl 1-O'-tert-butyl (3aS,6aS)-spiro[1,2,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3,4'-piperidine]-1',5-dicarboxylate

Cat. No.: B13153227
M. Wt: 415.5 g/mol
InChI Key: BPQPTTXMZVPODR-RBUKOAKNSA-N
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Description

5-O-benzyl 1-O’-tert-butyl (3aS,6aS)-spiro[1,2,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3,4’-piperidine]-1’,5-dicarboxylate is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-O-benzyl 1-O’-tert-butyl (3aS,6aS)-spiro[1,2,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3,4’-piperidine]-1’,5-dicarboxylate typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known procedures. The key steps in the synthesis include the formation of the spirocyclic core, followed by the introduction of the benzyl and tert-butyl protecting groups. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would require scaling up the laboratory procedures while ensuring safety, cost-effectiveness, and environmental sustainability. This involves the use of large-scale reactors, continuous flow systems, and automated processes to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-O-benzyl 1-O’-tert-butyl (3aS,6aS)-spiro[1,2,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3,4’-piperidine]-1’,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

5-O-benzyl 1-O’-tert-butyl (3aS,6aS)-spiro[1,2,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3,4’-piperidine]-1’,5-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies to understand its interactions with biological molecules and its potential as a drug candidate.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an inhibitor or modulator of specific biological pathways.

    Industry: The compound’s unique structure makes it a candidate for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-O-benzyl 1-O’-tert-butyl (3aS,6aS)-spiro[1,2,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3,4’-piperidine]-1’,5-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-O-benzyl 1-O’-tert-butyl (3aS,6aS)-spiro[1,2,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3,4’-piperidine]-1’,5-dicarboxylate is unique due to its spirocyclic structure, which imparts specific chemical and biological properties. This structure allows for high specificity in binding to molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H33N3O4

Molecular Weight

415.5 g/mol

IUPAC Name

5-O-benzyl 1-O'-tert-butyl (3aS,6aS)-spiro[1,2,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3,4'-piperidine]-1',5-dicarboxylate

InChI

InChI=1S/C23H33N3O4/c1-22(2,3)30-21(28)25-11-9-23(10-12-25)19-15-26(14-18(19)13-24-23)20(27)29-16-17-7-5-4-6-8-17/h4-8,18-19,24H,9-16H2,1-3H3/t18-,19+/m0/s1

InChI Key

BPQPTTXMZVPODR-RBUKOAKNSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)[C@@H]3CN(C[C@@H]3CN2)C(=O)OCC4=CC=CC=C4

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3CN(CC3CN2)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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